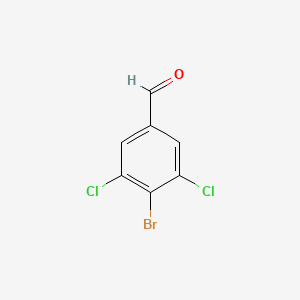

4-Bromo-3,5-dichlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAOUCJQYRVMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302639 | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-80-7 | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Halogenation Approaches for 4-Bromo-3,5-dichlorobenzaldehyde Derivatives

Direct halogenation represents a primary route for the synthesis of this compound. This typically involves the introduction of a bromine atom onto a dichlorinated benzaldehyde (B42025) scaffold.

Bromination of Dichlorobenzaldehyde Precursors

A common method for the synthesis of this compound involves the direct bromination of 3,5-dichlorobenzaldehyde (B167965). sigmaaldrich.combiosynth.combldpharm.com This reaction is a classic example of electrophilic aromatic substitution, where the bromine acts as the electrophile. The presence of the two chlorine atoms on the benzene (B151609) ring deactivates it towards electrophilic attack, making the reaction conditions crucial for successful synthesis. The aldehyde group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. The position of bromination is therefore directed to the carbon atom at the 4-position, which is para to the aldehyde group and ortho to the two chlorine atoms. One common brominating agent used for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator or under electrophilic substitution conditions. The reaction temperature is a critical parameter to control, as excessive heat can lead to over-bromination or decomposition of the starting material and product.

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic substitution is a fundamental process for introducing a bromine atom onto an aromatic ring. nih.govlibretexts.orgopenstax.org In the context of producing this compound, this reaction typically involves the use of a brominating agent and a Lewis acid catalyst. openstax.orglibretexts.orgyoutube.com The catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich benzene ring. openstax.orglibretexts.orgyoutube.com The reaction proceeds through a two-step mechanism. libretexts.org In the first, rate-determining step, the electrophile attacks the benzene ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.orgyoutube.com In the second, fast step, a proton is removed from the carbocation, restoring the aromaticity of the ring and yielding the final substituted product. libretexts.orgyoutube.com The regioselectivity of the bromination is influenced by the directing effects of the substituents already present on the benzene ring. nih.gov

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3,5-Dichlorobenzaldehyde | N-Bromosuccinimide (NBS) | This compound | Electrophilic Aromatic Substitution |

Palladium-Catalyzed C-H Activation for Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. science.govrsc.orgdivyarasayan.orgresearchgate.net This methodology allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thus offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. science.govrsc.org While specific examples for the direct C-H bromination of 3,5-dichlorobenzaldehyde to yield this compound are not extensively reported, the principles of palladium-catalyzed C-H activation are applicable. These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond and subsequent coupling with a suitable partner. science.govnih.gov The regioselectivity of the C-H activation is often controlled by the use of directing groups. rsc.org

Derivatization from Related Halogenated Precursors

Another synthetic avenue to this compound involves the derivatization of other halogenated precursors. This can include the transformation of functional groups on a pre-existing halogenated aromatic ring.

Synthesis via Diazonium Salts and Subsequent Aldehyde Formation

A versatile method for introducing a variety of functional groups onto an aromatic ring is through the use of diazonium salts. This approach can be applied to the synthesis of this compound starting from a suitable amino-substituted precursor, such as 4-amino-3,5-dichlorobenzaldehyde. nih.govepa.gov The synthesis would involve the diazotization of the amino group using a reagent like sodium nitrite (B80452) in the presence of a strong acid. researchgate.netorgsyn.org The resulting diazonium salt is a highly reactive intermediate that can then be converted to the desired aldehyde. One common method for this conversion is the Sandmeyer reaction, although specific conditions would need to be optimized for this particular substrate.

Oxidative Pathways from Halogenated Toluene (B28343) Derivatives

The oxidation of a methyl group on a halogenated toluene derivative presents another route to this compound. For instance, starting with 4-bromo-3,5-dichlorotoluene, the methyl group can be oxidized to an aldehyde functional group. A variety of oxidizing agents can be employed for this transformation. A patent describes the continuous oxidation of 3,5-dichlorotoluene (B1293413) to 3,5-dichlorobenzaldehyde using a catalyst system of cobalt, molybdenum, and bromine with hydrogen peroxide as the oxidant in acetic acid. google.com While this example doesn't include the bromo-substituent, the methodology could potentially be adapted for the oxidation of 4-bromo-3,5-dichlorotoluene. The reaction conditions, such as temperature and catalyst loading, would need to be carefully controlled to achieve high selectivity for the aldehyde and minimize over-oxidation to the corresponding carboxylic acid. orgsyn.org

| Precursor | Key Transformation | Product |

|---|---|---|

| 4-Amino-3,5-dichlorobenzaldehyde | Diazotization and subsequent reaction | This compound |

| 4-Bromo-3,5-dichlorotoluene | Oxidation of the methyl group | This compound |

Optimization and Scalability Considerations in Synthesis

The successful synthesis of this compound on a larger scale hinges on the careful optimization of reaction parameters and the implementation of efficient purification methods. This section delves into the catalytic systems and purification techniques that are instrumental in achieving high yields and purity.

Catalytic Systems and Reaction Conditions (e.g., Lewis Acids, CuBr)

The introduction of a bromine atom onto the 3,5-dichlorobenzaldehyde scaffold is a key transformation in the synthesis of this compound. The efficiency and selectivity of this bromination step are highly dependent on the choice of the catalytic system and the reaction conditions.

Lewis Acid Catalysis:

Lewis acids are frequently employed to enhance the electrophilicity of brominating agents, thereby facilitating the aromatic bromination of deactivated rings like 3,5-dichlorobenzaldehyde. The use of a Lewis acid catalyst can lead to higher conversion rates and improved regioselectivity.

One of the common approaches involves the use of N-bromosuccinimide (NBS) as the bromine source in the presence of a Lewis acid. While direct protocols for this compound are not extensively documented in public literature, analogous transformations provide insight into effective catalytic systems. For instance, the bromination of other aromatic compounds has been successfully achieved using various Lewis acids.

A relevant example is the bromination of dichlorobenzenes to produce 1-bromo-3,5-dichlorobenzene (B43179), a structurally similar compound. In this process, an aluminum halide, such as aluminum chloride (AlCl₃), serves as a potent Lewis acid catalyst. mt.com The reaction typically proceeds by adding bromine to the dichlorobenzene in the presence of the aluminum halide. mt.com The molar ratio of the Lewis acid to the substrate is a critical parameter that requires optimization to maximize yield and minimize side-product formation. mt.com

In the context of synthesizing this compound, a similar strategy can be envisioned, where 3,5-dichlorobenzaldehyde is treated with a brominating agent like elemental bromine or NBS in the presence of a Lewis acid. The reaction conditions, including temperature and solvent, would need to be carefully controlled to prevent unwanted side reactions, such as oxidation of the aldehyde group.

Table 1: Investigated Lewis Acids for Aromatic Bromination

| Lewis Acid | Potential Activity | Key Considerations |

|---|---|---|

| Aluminum Chloride (AlCl₃) | High | Strong Lewis acid, can promote side reactions if not controlled. mt.com |

| Ferric Chloride (FeCl₃) | Moderate to High | Common and cost-effective bromination catalyst. |

| Zinc Chloride (ZnCl₂) | Mild | May offer higher selectivity with less reactive substrates. |

Copper(I) Bromide (CuBr) Catalysis:

While less commonly cited for direct aromatic bromination in this specific context, copper(I) bromide (CuBr) can play a role in related synthetic transformations. For example, in Sandmeyer-type reactions, CuBr is a key reagent for converting diazonium salts into the corresponding aryl bromides. If a synthetic route proceeding through a diazonium salt intermediate derived from an amino-substituted dichlorobenzaldehyde were considered, CuBr would be an essential catalyst.

Optimization of reaction conditions when using catalytic systems involves a systematic study of several variables:

Catalyst Loading: The amount of catalyst must be optimized to ensure a reasonable reaction rate without leading to excessive side-product formation or increased costs.

Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts. A careful balance is necessary to drive the reaction to completion while maintaining selectivity.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Common solvents for bromination reactions include halogenated hydrocarbons like dichloromethane (B109758) or dichloroethane.

Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for quenching the reaction to maximize the yield of the desired product.

Purification Techniques for High Purity (e.g., Chromatography, Recrystallization)

Achieving high purity of this compound is essential for its use in subsequent synthetic steps. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography:

Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts. orgsyn.orgorgsyn.org The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation.

A systematic approach to developing a chromatographic method involves:

Thin-Layer Chromatography (TLC) Analysis: Initial screening of different solvent systems using TLC helps to identify an eluent that provides good separation between the product and impurities. orgsyn.org

Solvent System Selection: For non-polar to moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often effective. The ratio of these solvents is adjusted to achieve the desired separation. For instance, a hexane-dichloromethane mixture has been used for the purification of similar brominated aromatic compounds. orgsyn.org

Column Packing and Elution: The silica gel is packed into a column, and the crude product is loaded onto the top. The eluent is then passed through the column, and fractions are collected and analyzed by TLC to isolate the pure product.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. libretexts.orgmnstate.edu The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.org

The process generally involves:

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. libretexts.orgyoutube.com Common solvents for the recrystallization of organic solids include ethanol, methanol, isopropanol, acetone, and mixtures of solvents like ethanol-water or hexane-ethyl acetate. mnstate.edurochester.edu

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. libretexts.org

Cooling and Crystallization: The hot solution is allowed to cool slowly, leading to the formation of crystals of the pure compound as the solubility decreases. libretexts.orgmnstate.edu Impurities tend to remain dissolved in the solvent.

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried. libretexts.org

For this compound, a trial-and-error approach, guided by the polarity of the molecule, would be used to identify the optimal recrystallization solvent or solvent system.

Table 2: Common Purification Techniques and Key Parameters

| Technique | Key Parameters | Typical Application |

|---|---|---|

| Column Chromatography | Stationary Phase (e.g., Silica Gel) Mobile Phase (e.g., Hexane/Ethyl Acetate) | Separation of complex mixtures, isolation of products from reaction media. orgsyn.orgorgsyn.org |

| Recrystallization | Solvent Selection Cooling Rate | Final purification of solid products to achieve high purity. libretexts.orgmnstate.edu |

By systematically optimizing both the catalytic synthesis and the subsequent purification steps, it is possible to develop a scalable and efficient process for the production of high-purity this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 4-Bromo-3,5-dichlorobenzaldehyde, susceptible to nucleophilic attack, oxidation, and reduction.

The carbon atom of the aldehyde's carbonyl group is electrophilic and readily undergoes attack by nucleophiles. This leads to the formation of various addition products.

A significant reaction is the condensation with primary amines to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and acid-catalyzed, proceeding through a hemiaminal intermediate. nih.gov The removal of water drives the equilibrium toward the imine product. nih.gov Aromatic aldehydes, such as this compound, can react with various amines under mild conditions, sometimes even without a catalyst, to produce imines in high yields.

Similarly, in the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. lumenlearning.com With an excess of the alcohol, the reaction proceeds further to form a stable acetal, a functional group where the central carbon is bonded to two alkoxy groups. lumenlearning.com This process is also an equilibrium reaction, and driving it to completion often requires the removal of water as it forms. lumenlearning.com The formation of acetals is a common strategy for protecting the aldehyde group during other chemical transformations.

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Group

| Reaction Type | Nucleophile | Product Functional Group | General Conditions |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water. nih.govorgsyn.org |

| Acetal Formation | Alcohol (R-OH) | Acetal | Acid catalysis (e.g., p-toluenesulfonic acid), removal of water. byjus.comyoutube.com |

| Reduction | Hydride (e.g., from NaBH₄) | Alcohol | Typically in an alcoholic solvent. |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-bromo-3,5-dichlorobenzoic acid. This transformation can be achieved using a variety of strong oxidizing agents. youtube.com Commonly employed reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions (Jones reagent). youtube.com The oxidation of aldehydes is a fundamental reaction in organic synthesis for the preparation of carboxylic acids. youtube.com For instance, the related compound 4-bromobenzyl alcohol can be oxidized to 4-bromobenzoic acid using reagents like Oxone, catalyzed by 2-iodylbenzenesulfonic acid (IBS). researchgate.net

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 4-Bromo-3,5-dichlorobenzoic acid. |

| Jones Reagent (CrO₃, H₂SO₄) | 4-Bromo-3,5-dichlorobenzoic acid. youtube.com |

Reduction Pathways to Alcohol Derivatives

The aldehyde functional group is susceptible to reduction, yielding the corresponding primary alcohol, (4-bromo-3,5-dichlorophenyl)methanol. This transformation is typically accomplished using mild reducing agents, most commonly sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. This reduction is a standard method for converting aldehydes to primary alcohols. The reactivity of analogous compounds like 4-bromobenzaldehyde (B125591), which can be reduced to 4-bromobenzyl alcohol, demonstrates this pathway. minia.edu.eg

Table 3: Reduction of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (4-Bromo-3,5-dichlorophenyl)methanol. |

| Lithium Aluminum Hydride (LiAlH₄) | (4-Bromo-3,5-dichlorophenyl)methanol. |

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing halogen substituents (one bromine and two chlorine atoms) and the aldehyde group. This electronic nature significantly influences its susceptibility to substitution reactions.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The substituents already present on the ring dictate the rate and position of the incoming electrophile. libretexts.org The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org Similarly, halogens are deactivating yet ortho, para-directing. libretexts.org

In this compound, the ring is heavily deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the aldehyde and the three halogens. libretexts.org The directing effects of the substituents are in opposition. The aldehyde group directs incoming electrophiles to the meta positions (C-3 and C-5), which are already occupied by chlorine atoms. The halogens direct to their ortho and para positions. The bromine at C-4 directs to C-3 and C-5 (ortho, occupied) and C-1 (para, occupied). The chlorines at C-3 and C-5 direct to C-2, C-4, and C-6 (ortho/para). Therefore, the only available position for substitution is C-2 (and the equivalent C-6 position). However, the strong deactivation of the ring makes electrophilic aromatic substitution reactions on this molecule very difficult to achieve under standard conditions.

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org

The three halogen atoms and the aldehyde group make the aromatic ring of this compound highly electron-deficient and thus activated towards nucleophilic attack. The bromine and chlorine atoms can act as leaving groups when the ring is attacked by strong nucleophiles like amines or alkoxides. libretexts.org

Regioselectivity in these reactions is governed by both electronic and steric factors. Nucleophiles will preferentially attack the electron-deficient carbon atoms bearing the halogen substituents. The positions ortho and para to the strongly electron-withdrawing aldehyde group are the most activated. In this molecule, the C-4 position (para to the aldehyde) bearing the bromine atom, and the C-3 and C-5 positions (ortho to the aldehyde) bearing the chlorine atoms are all potential sites for nucleophilic attack. The relative reactivity of these sites can be influenced by the nature of the nucleophile and the specific reaction conditions. The significant steric bulk introduced by the bromine atom at the 4-position and the chlorine atoms at the 3- and 5-positions can also influence the approach of the nucleophile.

Table 4: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on this compound |

| Electronic Effects | The aldehyde, bromine, and chlorine substituents are all electron-withdrawing, activating the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com |

| Leaving Group Ability | Bromine is generally a better leaving group than chlorine in nucleophilic aromatic substitution. |

| Steric Hindrance | The bulky halogen atoms at positions 3, 4, and 5 can sterically hinder the approach of nucleophiles to the aromatic ring. |

| Regioselectivity | Nucleophilic attack is favored at the carbon atoms bearing the halogen substituents (C-3, C-4, C-5). |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The reactivity of the carbon-halogen bonds in aryl halides typically follows the order C-I > C-Br > C-Cl, making the carbon-bromine bond at the 4-position the primary site for oxidative addition in palladium-catalyzed reactions, while the chlorine atoms remain largely unaffected under standard conditions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. libretexts.org For this compound, the C(sp²)-Br bond can be selectively coupled with various aryl or vinyl boronic acids or their esters. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on this compound are not prevalent, reactions with analogous compounds like 4-bromobenzaldehyde demonstrate high efficiency. For instance, the coupling of 4-bromobenzaldehyde with phenylboronic acid can achieve nearly 99% conversion in minutes to hours, depending on the specific catalyst system and conditions. researchgate.netresearchgate.net The presence of electron-withdrawing chlorine atoms on the ring in this compound is expected to facilitate the rate-determining oxidative addition step.

| Aryl Halide | Coupling Partner | Catalyst/Conditions | Product | Yield | Ref |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd catalyst, H₂O/EtOH, RT | 4-Formylbiphenyl | >80% | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 70-80°C | 5-(Biphenyl-4-yl)-4,6-dichloropyrimidine | Good | [No Ref] |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(dppf)Cl₂, K₂CO₃, Toluene (B28343), Reflux | 3,5-Diaryl-1,2,4-thiadiazole | - | nih.gov |

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The C-Br bond of this compound is the reactive site for this transformation. The mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov The reaction is highly effective for a wide range of aryl bromides and alkynes under mild conditions, often at room temperature. wikipedia.orgnih.gov The synthesis of various conjugated systems, including oligo(arylene-ethynylene)s and precursors for pharmaceuticals like Altinicline, highlights the utility of this reaction. wikipedia.orgresearchgate.net

| Aryl Halide | Alkyne Partner | Catalyst/Conditions | Product Type | Yield | Ref |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO, RT | Aryl-alkyne | High | nih.gov |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃, RT | Internal Alkynes | - | organic-chemistry.org |

| 4-Nitrobromobenzene | Terminal Acetylenes | Pd(II) nitroaryl complexes | Aryl-alkyne | - | researchgate.net |

C-H Functionalization Reactions

C-H functionalization offers an atom-economical approach to modify organic molecules. For benzaldehydes, C-H functionalization can target either the aromatic C(sp²)-H bonds or the formyl C(sp³)-H bond.

Aromatic C(sp²)-H Functionalization: The direct functionalization of C-H bonds ortho to the aldehyde group is a well-established strategy, often proceeding through the formation of a transient imine directing group. nih.govacs.orgresearchgate.net This imine directs a metal catalyst (e.g., Pd(II) or Ir(III)) to activate a nearby C-H bond, enabling arylation, halogenation, or amidation. nih.govacs.org In the case of this compound, the ortho positions (C-2 and C-6) are already substituted with chlorine atoms, precluding this type of directed C-H functionalization.

Formyl C(sp³)-H Functionalization: The aldehyde's formyl C-H bond presents a unique site for functionalization. Recent advances have focused on its deuteration, which is valuable for mechanistic studies and modifying the pharmacokinetic properties of drug candidates. nih.govthieme.de This transformation can be achieved through methods like photoredox catalysis, which allows for the direct and selective hydrogen-deuterium exchange at the formyl position. nih.govnih.gov This approach avoids the multi-step sequences often required in traditional methods. nih.govresearchgate.net

Mechanistic Insights into Key Transformations

Role of Substituent Electronic and Steric Effects

The reactivity of this compound is significantly influenced by the electronic and steric properties of its halogen substituents and the aldehyde group.

Electronic Effects: The two chlorine atoms at the 3- and 5-positions, along with the bromine at the 4-position, are electron-withdrawing groups. This inductive withdrawal increases the electrophilicity of the aryl ring and the attached carbon of the C-Br bond. In palladium-catalyzed cross-coupling reactions, this generally accelerates the oxidative addition step, which is often rate-limiting. libretexts.org Conversely, the aldehyde group is deactivating and meta-directing in electrophilic aromatic substitution, although its primary influence in cross-coupling is on the electronic nature of the palladium intermediates. In copper-catalyzed C-S coupling reactions with related aryl halides, electron-deficient substrates have shown greater reactivity. nih.gov

Steric Effects: The two chlorine atoms ortho to the C-4 bromine atom create significant steric hindrance. This can impede the approach of the bulky palladium-ligand complexes required for oxidative addition. harvard.edu The choice of ligand in the catalyst system is therefore crucial to overcome this steric bulk. For example, bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling sterically hindered substrates. harvard.edu In Ullmann-type coupling reactions, steric interactions at the transition state, particularly the distortion of the aryl halide, have been shown to be a dominant factor influencing the activation energy. nih.gov

Radical and Ionic Pathways

The mechanisms of transition metal-catalyzed reactions can often involve either ionic (two-electron) or radical (one-electron) pathways.

Ionic Pathways: The conventional mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings proceeds through a well-established ionic catalytic cycle involving Pd(0) and Pd(II) intermediates. libretexts.orgnih.gov This cycle consists of sequential oxidative addition, transmetalation, and reductive elimination steps. libretexts.org The use of ionic liquids as solvents can further influence these reactions by stabilizing polar transition states or intermediates within the catalytic cycle. nih.govresearchgate.net

Radical Pathways: While less common for palladium, radical pathways can be operative under certain conditions or with different metals like nickel. nih.gov These mechanisms can be initiated by light or a radical initiator and involve single-electron transfer (SET) steps. researchgate.net For instance, some nickel-catalyzed cross-couplings of alkyl halides are proposed to proceed via radical pathways. nih.gov In the context of aldehyde chemistry, photochemical processes frequently involve radical intermediates. For example, the photochemical alkylation of aldehydes can proceed through the generation of radicals from closed-shell precursors via photoactive electron donor-acceptor complexes. acs.org

Photochemical Reaction Mechanisms of Related Aldehydes

Aromatic aldehydes like benzaldehyde (B42025) exhibit rich photochemistry upon absorption of UV light. beilstein-journals.org The initial step is the excitation of the molecule from its ground state to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). beilstein-journals.org The subsequent reactions are largely dictated by this triplet state.

Two primary dissociation pathways for the excited benzaldehyde have been identified:

α-cleavage (Norrish Type I): The bond between the carbonyl carbon and the aromatic ring cleaves, or the formyl C-H bond cleaves, generating a formyl radical (•CHO) and a phenyl radical. beilstein-journals.org

Decarbonylation: The molecule can lose carbon monoxide (CO) to form benzene (B151609). beilstein-journals.org

The excited triplet state of an aldehyde can also abstract a hydrogen atom from a suitable donor, such as the solvent, initiating radical chain reactions. beilstein-journals.org Furthermore, the presence of halogens on the aromatic ring can influence the photochemical pathways, potentially leading to C-X bond cleavage or participating in reactions with photochemically generated reactive halogen species in aqueous environments. mdpi.comresearchgate.net The excited state of benzaldehyde has also been shown to act as an organo-photocatalyst itself, for instance in facilitating H₂O₂ production. researchgate.net

Deuteration Studies of Formyl C-H Bonds

The selective deuteration of the formyl C-H bond in aromatic aldehydes is a valuable transformation. thieme.de Modern methods have moved beyond traditional reductions with deuterated reagents to direct hydrogen isotope exchange (HIE) catalyzed by transition metals or organic molecules. nih.govresearchgate.net

A particularly effective strategy involves a synergistic approach combining visible-light photoredox catalysis and thiol catalysis. nih.gov The proposed mechanism proceeds via a radical pathway:

A photocatalyst, upon absorbing light, becomes excited and abstracts the hydrogen atom from the formyl group of the aldehyde, generating a reactive acyl radical. nih.gov

In a separate cycle, a thiol catalyst exchanges its proton with deuterium (B1214612) from D₂O (an inexpensive deuterium source) to become a deuterated thiol.

The acyl radical then abstracts a deuterium atom from the deuterated thiol catalyst to form the C-1 deuterated aldehyde product and regenerate the thiol radical, which continues the chain. nih.gov

This method is notable for its high efficiency, broad substrate scope (including both aromatic and aliphatic aldehydes), and excellent tolerance for various functional groups, making it suitable for late-stage deuteration of complex molecules. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level connectivity and chemical environment of 4-Bromo-3,5-dichlorobenzaldehyde.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetrical substitution pattern of the aromatic ring. The spectrum displays two key signals:

A singlet observed at approximately 9.89 ppm is attributed to the aldehyde proton (-CHO) . The significant downfield shift of this proton is a direct consequence of the strong deshielding effect exerted by the electronegative oxygen atom of the carbonyl group.

The two aromatic protons, located at positions 2 and 6 of the benzene (B151609) ring, are chemically and magnetically equivalent due to the plane of symmetry bisecting the molecule through the C1-C4 axis. This equivalence results in a single, sharp singlet at approximately 7.85 ppm . The deshielding of these protons is influenced by the cumulative electron-withdrawing effects of the two chlorine atoms and the bromine atom.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.89 | Singlet |

| Aromatic (H-2, H-6) | ~7.85 | Singlet |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. Key signals are predicted as follows:

The carbonyl carbon of the aldehyde group is expected to resonate at approximately 190 ppm , a characteristic chemical shift for aromatic aldehydes.

The carbon atom bonded to the bromine (C-4) and the two carbon atoms bonded to chlorine (C-3, C-5) will have their chemical shifts significantly influenced by the respective halogens.

The two equivalent aromatic carbons (C-2, C-6) and the carbon to which the aldehyde group is attached (C-1) will also exhibit distinct resonances. The electron-withdrawing nature of the substituents generally leads to a downfield shift of the aromatic carbon signals compared to unsubstituted benzene.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 |

| C-1 | Varies |

| C-2, C-6 | Varies |

| C-3, C-5 | Varies |

| C-4 | Varies |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Precise shifts require experimental data.

While specific experimental data for this compound is not widely published, the application of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental for unambiguous assignment of all proton and carbon signals.

HSQC would show direct one-bond correlations between the aromatic protons (H-2, H-6) and their attached carbons (C-2, C-6), as well as the aldehyde proton and the carbonyl carbon.

Variable-temperature NMR studies could be employed to investigate any potential dynamic processes, such as restricted rotation around the carbon-aldehyde bond. However, for a relatively simple and rigid molecule like this compound at typical analysis temperatures, significant dynamic phenomena are not expected.

Infrared (IR) Spectroscopy

Infrared spectroscopy confirms the presence of the key functional groups within the molecule by identifying their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group and distinct absorptions for the carbon-halogen bonds.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is observed in the region of 1700-1750 cm⁻¹ . The electron-withdrawing nature of the halogen substituents on the aromatic ring tends to increase the frequency of the C=O stretch compared to unsubstituted benzaldehyde (B42025).

Carbon-Halogen Stretches: The vibrations of the carbon-halogen bonds appear in the fingerprint region of the spectrum:

The C-Cl stretch typically appears in the range of 600-800 cm⁻¹ .

The C-Br stretch is found at a lower frequency, generally in the 550-650 cm⁻¹ region, due to the larger mass of the bromine atom compared to chlorine.

| Functional Group | Vibrational Mode | **Approximate Frequency (cm⁻¹) ** |

| Aldehyde (C=O) | Stretching | 1700-1750 |

| Carbon-Chlorine (C-Cl) | Stretching | 600-800 |

| Carbon-Bromine (C-Br) | Stretching | 550-650 |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Mass Spectrometry

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is essential for unequivocally confirming the molecular formula of a compound. For this compound, the molecular formula is C₇H₃BrCl₂O. The precise measurement of the ion's mass-to-charge ratio (m/z) by HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for this formula is 251.87400 amu. HRMS analysis would yield an observed mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby validating the elemental composition. The significant mass contribution from the three halogen atoms, which accounts for over 59% of the total molecular weight, makes its isotopic signature particularly distinctive.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃BrCl₂O |

| Calculated Exact Mass (amu) | 251.87400 |

| Nominal Molecular Weight (g/mol) | 253.91 |

The analysis of fragmentation patterns in mass spectrometry provides structural information about the molecule. For halogenated aromatic aldehydes, fragmentation is predictable. libretexts.org The mass spectrum of this compound is characterized by a distinctive isotopic pattern in the molecular ion peak ([M]⁺) due to the natural abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) isotopes.

Key fragmentation pathways typically include the loss of a hydrogen radical (-H) from the aldehyde group to form the stable [M-1]⁺ ion, or the loss of the entire formyl radical (-CHO) to produce the [M-29]⁺ ion. libretexts.org Alpha-cleavage resulting in the loss of a halogen atom is also a common fragmentation principle for such compounds. miamioh.edu This would lead to peaks corresponding to the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺).

| Ion/Fragment | Proposed Identity | Key Fragmentation Step |

|---|---|---|

| [M]⁺ | Molecular Ion | Ionization |

| [M-H]⁺ | Acylium Ion | Loss of H radical from aldehyde |

| [M-CHO]⁺ | Halogenated Phenyl Ion | Loss of formyl radical |

| [M-Br]⁺ | Dichlorobenzoyl Cation | Loss of Br radical |

| [M-Cl]⁺ | Bromochlorobenzoyl Cation | Loss of Cl radical |

X-ray Crystallography and Solid-State Structure

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, revealing crucial details about molecular packing and the non-covalent forces that govern the crystal structure.

The crystal structure of halogenated benzaldehydes is defined by a combination of intermolecular interactions. In the case of the related 3,5-dichlorobenzaldehyde (B167965) isomer, analysis has shown that a consistent feature is the formation of molecular stacks that propagate along a short crystallographic axis. nih.gov However, unlike many aromatic systems where π-π stacking interactions within the stacks are dominant, the most stabilizing forces for the 3,5-isomer are the intermolecular interactions that occur between these stacks. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify regions of close intermolecular contact, which appear as red spots. nih.gov

| Intermolecular Contact Type | Predicted Contribution | Significance |

|---|---|---|

| H···H | High | Represents van der Waals interactions. |

| Cl···H / H···Cl | Significant | Highlights key hydrogen bonding and close contacts involving chlorine. nih.gov |

| Br···H / H···Br | Significant | Highlights key hydrogen bonding and close contacts involving bromine. nih.gov |

| O···H / H···O | Moderate to Significant | Corresponds to C–H···O hydrogen bonds. nih.gov |

| C···H / H···C | Moderate | Indicates contacts involving the aromatic framework. nih.gov |

| C···C | Low to Moderate | Relates to π-π stacking interactions. nih.gov |

This compound is a structurally rigid molecule, with its conformation primarily defined by the orientation of the aldehyde group relative to the plane of the benzene ring. Due to the extensive π-conjugation, the molecule is expected to be largely planar. However, slight deviations from planarity can occur, typically described by the torsion angle between the aldehyde group and the aromatic ring.

Notably, studies on the closely related 3,5-dichlorobenzaldehyde have shown that it can crystallize with more than one molecule in the asymmetric unit (Z' > 1). nih.gov This phenomenon suggests the possibility of slight conformational differences between the crystallographically independent molecules, likely manifesting as minor variations in the aldehyde group's torsion angle in response to the specific crystal packing environment.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules. For 4-Bromo-3,5-dichlorobenzaldehyde, DFT calculations are crucial for determining its most stable three-dimensional conformation.

Computational modeling studies indicate that the molecule adopts a relatively rigid and planar conformation. This rigidity is primarily due to the structural constraints imposed by the aromatic benzene (B151609) ring and the planar aldehyde group. The aldehyde functional group (-CHO) tends to be coplanar with the aromatic ring, a configuration that maximizes conjugation between the carbonyl π-system and the aromatic π-electrons.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | The length of the double bond in the carbonyl group. |

| C-C Bond Length (Aromatic) | ~1.39 - 1.41 Å | The average length of the carbon-carbon bonds within the benzene ring. |

| C-Cl Bond Length | ~1.74 Å | The length of the bond between a carbon atom of the ring and a chlorine atom. |

| C-Br Bond Length | ~1.90 Å | The length of the bond between a carbon atom of the ring and the bromine atom. |

| C-C-C Bond Angle (Aromatic) | ~120° | The angle between three adjacent carbon atoms in the benzene ring. |

| O=C-C Bond Angle | ~124° | The angle formed by the oxygen, carbonyl carbon, and the adjacent ring carbon. |

Electronic Structure Analysis

The arrangement of electrons within this compound governs its reactivity, stability, and spectroscopic properties. Various computational techniques are used to analyze its electronic structure in detail.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For halogenated benzaldehydes, the presence of electronegative halogen atoms influences the energies of these frontier orbitals. While specific calculated values for this compound are not available, studies on similar molecules, such as other dichlorinated chalcone (B49325) isomers, show that the HOMO-LUMO gap is a key determinant of their relative stability and reactivity. nih.gov In general, the reactivity of electrophiles is highly sensitive to the HOMO-LUMO energy gap of the substrate. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

NBO analysis examines the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure reveal the extent of electron density sharing and its stabilizing effects. uni-muenchen.dersc.org For this compound, NBO analysis would elucidate the nature of the C-Br, C-Cl, and C=O bonds, as well as the lone pairs on the oxygen and halogen atoms, providing insights into their contribution to the molecule's electronic landscape. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The halogen atoms would also contribute to regions of negative potential. The hydrogen atom of the aldehyde group and the aromatic protons would correspond to areas of positive potential, making them potential sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

For instance, theoretical calculations of infrared (IR) spectra for halogenated benzaldehydes, such as 2-bromo-4-chlorobenzaldehyde, have shown good agreement with experimental findings. bohrium.comresearchgate.net Such studies involve calculating the vibrational frequencies and intensities of the molecule. For this compound, a prominent peak in the IR spectrum would be the C=O stretching vibration of the aldehyde group. The position of this peak is sensitive to the electronic effects of the substituents on the benzene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted. These calculations provide theoretical values for the resonance of the 1H and 13C nuclei in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the structural assignment. While specific computational data for this compound is limited, Table 2 presents typical calculated vibrational frequencies for key functional groups in similar molecules.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| C=O Stretch | 1700 - 1750 | Stretching vibration of the carbonyl group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the benzene ring. |

| Aldehyde C-H Stretch | 2700 - 2900 | Stretching vibration of the carbon-hydrogen bond in the aldehyde group. |

| Aromatic C-C Stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-Cl Stretch | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |

| C-Br Stretch | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Reactivity and Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the reactivity of this compound and the mechanisms of its chemical transformations. The presence of the aldehyde group and the halogen substituents makes the molecule susceptible to a variety of reactions.

The aldehyde group can undergo nucleophilic addition reactions, and it can be oxidized to a carboxylic acid or reduced to an alcohol. The halogenated aromatic ring is a site for nucleophilic aromatic substitution, where the bromine or chlorine atoms can be replaced by other functional groups.

Theoretical studies on similar molecules, such as the acetalization of 3-chlorobenzaldehyde, have utilized computational methods to explore the reaction mechanism in detail. eudl.eu Furthermore, computational studies on the dehalogenation of halogenated organic compounds provide insights into their environmental degradation pathways. nih.gov For this compound, computational modeling could be used to map the potential energy surfaces of its reactions, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of its chemical reactivity.

Molecular Properties beyond Static Structure

Theoretical chemistry also allows for the investigation of dynamic and response properties of molecules, which are crucial for understanding their interactions with external fields and their conformational behavior.

The conformational flexibility of this compound is primarily centered on the rotation of the aldehyde group (-CHO) relative to the plane of the benzene ring. Studies on structurally similar molecules, such as difluorobenzaldehydes, have shown the existence of distinct conformers (e.g., syn and anti) that are separated by a rotational energy barrier nih.gov.

For this compound, the key rotation is around the C1-C(aldehyde) bond.

Conformational Landscapes: Due to the symmetrical placement of the two chlorine atoms at the 3 and 5 positions, the two planar conformations of the aldehyde group (where the C=O bond is in the plane of the ring) are energetically equivalent. The landscape is therefore relatively simple, with two identical low-energy planar forms.

Rotational Barriers: A significant energy barrier is expected for the rotation of the aldehyde group. The transition state for this rotation would occur when the aldehyde group is perpendicular to the benzene ring. This conformation maximizes steric repulsion between the aldehyde's oxygen atom and the hydrogen atoms on the chlorine-substituted carbons, and it also disrupts the π-conjugation between the ring and the carbonyl group. Computational methods can precisely calculate the height of this rotational barrier, providing insight into the molecule's conformational rigidity at different temperatures. Studies on related compounds indicate that such barriers can be significant nih.govrsc.org.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of halogen atoms and an aldehyde group on the benzene (B151609) ring makes 4-bromo-3,5-dichlorobenzaldehyde a highly versatile building block in the construction of intricate molecular architectures. beilstein-journals.orgsemanticscholar.org This adaptability allows for its use in a variety of synthetic transformations, leading to the formation of numerous valuable compounds.

Precursor to Substituted Benzoic Acids and Derivatives

The aldehyde functional group of this compound can be readily oxidized to form the corresponding carboxylic acid, 4-bromo-3,5-dichlorobenzoic acid. This transformation is a fundamental step in the synthesis of a wide range of substituted benzoic acid derivatives. These derivatives are significant in medicinal chemistry and drug discovery. For instance, certain halo-substituted benzoic acid derivatives have been investigated for their potential as antibacterial agents, acting as inhibitors of fatty acid biosynthesis. nih.gov The presence of multiple halogen substituents can influence the electronic properties and biological activity of the resulting molecules. nih.gov

| Precursor | Resulting Acid | Potential Application of Derivatives |

| This compound | 4-Bromo-3,5-dichlorobenzoic acid | Antibacterial agents nih.gov |

| 4-Bromo-3,5-difluorobenzaldehyde | 4-Bromo-3,5-difluorobenzoic acid | Research in medicinal chemistry sigmaaldrich.com |

| 4-Bromo-3,5-dimethylbenzaldehyde | 4-Bromo-3,5-dimethylbenzoic acid | Reagents for GPR40 receptor activity modulators chemicalbook.com |

| 4-Bromo-3,5-dihydroxybenzaldehyde | 4-Bromo-3,5-dihydroxybenzoic acid | Chemical synthesis sigmaaldrich.com |

| 4-Bromo-3,5-dinitrobenzaldehyde | 4-Bromo-3,5-dinitrobenzoic acid | Chemical synthesis sigmaaldrich.com |

Scaffold for Heterocyclic Compound Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds. The aldehyde group can participate in condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to form imines and hydrazones, which can then undergo cyclization to yield a diverse range of heterocyclic systems. For example, it can be used in the synthesis of pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities and are important in the development of pharmaceuticals. The synthesis of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde highlights the utility of bromo-substituted benzaldehydes in creating complex heterocyclic structures. cyberleninka.ru

Intermediate in the Synthesis of Specialty Chemicals

This versatile aldehyde serves as an essential intermediate in the production of a variety of specialty chemicals, including those used in the pharmaceutical and agrochemical industries. adpharmachem.com The bromine and chlorine atoms on the aromatic ring can be replaced or can direct further substitutions, allowing for the creation of a wide array of derivatives with specific functionalities. This adaptability makes it a valuable component in the multi-step synthesis of complex target molecules. adpharmachem.com For instance, related compounds like 1-bromo-3,5-dichlorobenzene (B43179) are used in the synthesis of fungicides. google.com

Contributions to Materials Chemistry

The unique electronic and structural properties of this compound and its derivatives make them valuable in the field of materials chemistry, particularly in the development of functional materials and colorants.

Development of Functional Materials and Coatings

The presence of halogen atoms in this compound can enhance the properties of materials into which it is incorporated. These properties can include improved thermal stability and flame retardancy. Its derivatives can be used as monomers or additives in the creation of polymers and coatings with specialized functions. The reactivity of the aldehyde group allows for its incorporation into various polymer backbones or for its use in surface modification to impart specific characteristics to a material.

Application in Dyes and Pigments Research

Aromatic aldehydes and their derivatives are fundamental precursors in the synthesis of a wide variety of dyes and pigments. mdpi.com The chromophoric system of many colorants is based on extended π-conjugated systems, which can be constructed using building blocks like this compound. The halogen substituents can influence the color, lightfastness, and other properties of the resulting dyes. researchgate.net The compound's stable aromatic structure makes it a suitable precursor for producing colorants. Research in this area explores how modifying the substituents on the benzaldehyde (B42025) ring can tune the optical properties of the final dye or pigment. nih.govunl.ptresearchgate.net

Strategies for Functionalization and Derivatization

The strategic functionalization and derivatization of this compound are pivotal for its application in the synthesis of complex organic molecules and advanced materials. The presence of multiple reactive sites—the aldehyde, the bromine atom, and the chlorinated benzene ring—necessitates carefully designed synthetic routes to achieve desired chemical transformations with high selectivity.

Protecting Group Chemistry for Selective Transformations

Given the reactivity of the aldehyde group, protecting group chemistry is a cornerstone for achieving selective transformations at other positions of the this compound molecule. The aldehyde functionality is susceptible to both nucleophilic attack and oxidation, which can interfere with reactions targeting the aryl halide positions.

The most common strategy involves the conversion of the aldehyde into a less reactive functional group that can be readily removed later in the synthetic sequence. Acetals are the most frequently employed protecting groups for aldehydes due to their stability under a wide range of reaction conditions, including those involving organometallic reagents and strong bases.

Common Protecting Groups for the Aldehyde Functionality:

| Protecting Group | Formation Reagents | Deprotection Conditions |

| Dimethyl acetal | Methanol, acid catalyst (e.g., HCl, TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) |

| Diethyl acetal | Ethanol, acid catalyst | Aqueous acid |

| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid |

| 1,3-Dioxane | 1,3-Propanediol, acid catalyst | Aqueous acid |

The choice of protecting group often depends on the specific reaction conditions of the subsequent steps. For instance, if a planned reaction is sensitive to trace amounts of water, a more robust protecting group might be selected.

Once the aldehyde is protected, the synthetic focus can shift to the modification of the aryl ring. For example, the bromine atom can be targeted for metal-halogen exchange to form an organometallic intermediate, which can then be reacted with various electrophiles. This would be challenging without prior protection of the aldehyde, as the organometallic species would readily add to the carbonyl group.

Directed Functionalization Strategies

Directed functionalization strategies leverage the inherent electronic and steric properties of the substituents on the benzene ring to control the regioselectivity of further reactions. In the case of this compound, the directing effects of the halogen and aldehyde groups play a crucial role.

The aldehyde group is a meta-director and deactivating, while the halogen atoms are ortho-, para-directors and deactivating. The interplay of these electronic effects, combined with the steric hindrance imposed by the two chlorine atoms flanking the bromine, dictates the likely sites for electrophilic aromatic substitution. However, such reactions are generally difficult due to the highly deactivated nature of the ring.

A more prevalent strategy involves the transformation of the existing functional groups to introduce new reactivity. One key transformation is the selective reduction of the nitrile precursor, 4-bromo-3,5-dichlorobenzonitrile, to this compound. This is often achieved using diisobutylaluminium hydride (DIBAL-H) in a solvent like ether at room temperature, followed by an acidic workup.

Furthermore, the bromine atom at the 4-position offers a prime site for functionalization through cross-coupling reactions. With the aldehyde group protected, reactions such as Suzuki, Stille, or Heck couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. The choice of catalyst and reaction conditions is critical to prevent side reactions and ensure high yields of the desired product.

For instance, a palladium-catalyzed Suzuki coupling could be used to introduce a new aryl or alkyl group at the 4-position, significantly increasing the molecular complexity. The steric hindrance from the adjacent chlorine atoms can influence the efficiency of these coupling reactions, sometimes requiring more reactive catalysts or higher reaction temperatures.

Structure Reactivity Relationships and Analog Studies Non Biological Focus

Influence of Halogen Position and Number on Chemical Reactivity

The reactivity of a substituted benzene (B151609) ring is determined by the electronic properties of its substituents. Halogens exert two opposing electronic effects: an inductive effect and a resonance effect. libretexts.orgyoutube.com The high electronegativity of halogens leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bond, known as the inductive effect (-I). libretexts.orglibretexts.org This effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.orgquora.com

Comparative Analysis with Positional Isomers and Related Halogenated Benzaldehydes

A comparative study of 4-Bromo-3,5-dichlorobenzaldehyde with its isomers and other halogenated benzaldehydes reveals the nuanced effects of substituent positioning on chemical reactivity.

2-Bromo-4,5-dichlorobenzaldehyde (B12823769)

In this isomer, the bromine atom is ortho to the aldehyde group, and the two chlorine atoms are situated at the para and meta positions, respectively. The aldehyde group is a deactivating group and a meta-director for electrophilic substitution. The halogens, as ortho, para-directors, would have conflicting influences. The steric hindrance from the ortho-bromo group is significant and would likely hinder reactions involving the aldehyde group, such as nucleophilic additions.

3-Bromo-2,5-dichlorobenzaldehyde

Here, the bromine atom is in a meta position relative to the aldehyde group, with chlorine atoms at an ortho and another meta position. The steric environment around the aldehyde group is less crowded compared to the 2-bromo isomer. The electronic effects of the three halogens are cumulative, strongly deactivating the ring towards electrophilic substitution.

4-Bromo-3,5-difluorobenzaldehyde

Replacing the chlorine atoms with fluorine atoms introduces a more electronegative but smaller halogen. Fluorine exerts a very strong inductive electron-withdrawing effect but is also a better resonance donor than chlorine or bromine. libretexts.orgquora.com Despite the stronger inductive effect, the smaller size of fluorine atoms reduces steric hindrance around the reaction centers compared to chlorine atoms. The reactivity of 4-Bromo-3,5-difluorobenzaldehyde would thus be a balance between these enhanced electronic effects and reduced steric bulk. nih.govsigmaaldrich.com

Other Dichlorobenzaldehyde and Bromobenzaldehyde Analogs

Simple dichlorobenzaldehydes, such as 2,4-dichlorobenzaldehyde, are known to be incompatible with strong oxidizers and bases. nih.gov Their reactivity is dictated by the combined deactivating effects of the two chlorine atoms and the aldehyde group. Monohalogenated benzaldehydes, like 4-bromobenzaldehyde (B125591), are generally more reactive than their di- or tri-halogenated counterparts. They readily undergo reactions typical of aldehydes, such as oxidation to carboxylic acids and reduction to alcohols. The halogen atom in these compounds primarily serves to direct incoming substituents during electrophilic aromatic substitution and can participate in nucleophilic aromatic substitution under certain conditions. libretexts.org

| Compound | Key Structural Features | Anticipated Reactivity Notes |

|---|---|---|

| This compound | Symmetrical substitution; halogens meta to CHO group. | Moderate steric hindrance at the aldehyde. Strong deactivation of the aromatic ring. |

| 2-Bromo-4,5-dichlorobenzaldehyde | Halogen at ortho, meta, and para positions to CHO. | High steric hindrance at the aldehyde due to the ortho-bromo group. |

| 3-Bromo-2,5-dichlorobenzaldehyde | Halogens at ortho and meta positions to CHO. | Less steric hindrance at the aldehyde compared to the 2-bromo isomer. |

| 4-Bromo-3,5-difluorobenzaldehyde | Fluorine atoms are smaller but more electronegative than chlorine. | Reduced steric hindrance but stronger inductive effects compared to the dichloro analog. nih.govsigmaaldrich.com |

Electronic and Steric Effects of Substituents on Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects: The aldehyde group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.com The bromine and chlorine atoms are also deactivating due to their strong inductive effects, which overwhelm their resonance effects. libretexts.orglibretexts.org The cumulative electron-withdrawing nature of the three halogens and the aldehyde group makes the aromatic ring of this compound highly electron-deficient. This property enhances the susceptibility of the ring to nucleophilic aromatic substitution, provided a suitable leaving group is present. masterorganicchemistry.com

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction. youtube.com In this compound, the two chlorine atoms are positioned ortho to the bromine atom and meta to the aldehyde group. This arrangement presents moderate steric bulk around the aldehyde functionality. In comparison, an isomer like 2-bromo-4,5-dichlorobenzaldehyde would experience significantly more steric hindrance at the aldehyde group due to the adjacent bulky bromine atom. acs.org This steric crowding can influence the rate and feasibility of reactions involving direct attack on the carbonyl carbon, such as in aldol (B89426) condensations or Grignard reactions. For instance, studies on substituted benzonitriles have shown that 2,6-disubstituted analogs can fail to undergo reduction due to significant steric hindrance. sioc-journal.cn

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry. For 4-Bromo-3,5-dichlorobenzaldehyde, this translates to the development of manufacturing processes that are not only efficient but also environmentally benign. Future research is expected to focus on minimizing waste, reducing the use of hazardous reagents, and employing renewable resources.

One promising avenue is the refinement of existing methods, such as the selective reduction of 4-bromo-3,5-dichlorobenzonitrile. While the use of diisobutylaluminium hydride (DIBAL-H) is effective, researchers are likely to explore alternative reducing agents that are less hazardous and easier to handle. The goal will be to achieve high yields and purity while simplifying work-up procedures and minimizing the generation of toxic byproducts.

Exploration of New Catalytic Transformations

The reactivity of this compound, characterized by its aldehyde functional group and halogen substituents, makes it an ideal candidate for a variety of catalytic transformations. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, making it a suitable substrate for nucleophilic or radical pathways.

Future research will likely expand upon its use in cross-coupling reactions, such as the Buchwald-Hartwig amination, where the bromine atom serves as a leaving group. The exploration of new catalyst systems, including those based on earth-abundant metals, will be crucial for making these transformations more cost-effective and sustainable.

Additionally, the aldehyde group can participate in a range of catalytic reactions, including aldol (B89426) condensations and the formation of chalcones, which are valuable intermediates in the synthesis of bioactive molecules like pyrazoline derivatives. Investigating novel catalytic systems to control the stereoselectivity of these reactions will be a key focus, opening up pathways to new chiral compounds with potential pharmaceutical applications.

Advanced Computational Approaches for Predicting Reactivity and Properties

The use of computational chemistry is becoming increasingly integral to the design and optimization of chemical processes. For this compound, advanced computational methods can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) calculations, for instance, can be employed to predict vibrational frequencies, which can be correlated with experimental infrared spectra. This can aid in the characterization of the compound and its reaction products. Furthermore, computational modeling can be used to study reaction mechanisms and predict the stability of transition states in various transformations, such as nucleophilic aromatic substitution (SNAr) reactions.

By simulating the interaction of this compound with different reagents and catalysts, researchers can screen for optimal reaction conditions and design more efficient synthetic routes. This predictive power can significantly accelerate the discovery and development of new applications for this versatile compound.

Integration into Supramolecular Assemblies or Advanced Materials Systems

The unique structural and electronic properties of this compound make it an attractive component for the construction of supramolecular assemblies and advanced materials. The presence of halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures.

Future research in this area could explore the use of this compound as a building block for the synthesis of liquid crystals, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

Furthermore, the incorporation of this compound into polymer backbones could lead to the development of new materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. The ability to precisely control the arrangement of the halogenated aromatic units within the material will be key to unlocking their full potential.

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromo-3,5-dichlorobenzaldehyde, and what key reaction conditions must be optimized?

Answer:

The synthesis typically involves halogenation or functional group interconversion on a benzaldehyde scaffold. A common approach is the bromination of 3,5-dichlorobenzaldehyde using brominating agents like (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions. Alternatively, Suzuki-Miyaura cross-coupling may be employed if pre-functionalized aryl halides are available. Key parameters to optimize include:

- Temperature control : Excessive heat may lead to over-bromination or decomposition.

- Catalyst selection : For coupling reactions, palladium catalysts (e.g., ) and ligand systems influence yield .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution efficiency .

Advanced: How can regioselective functionalization of this compound be achieved for targeted derivatization in drug discovery?

Answer:

Regioselectivity is controlled by steric and electronic effects. The aldehyde group activates the para position, while bromine and chlorine substituents direct electrophiles to meta or ortho positions. For example:

- Nucleophilic aromatic substitution : Amines or alkoxides preferentially attack the electron-deficient positions adjacent to halogens.

- Transition-metal catalysis : Pd-mediated C–H activation can selectively modify positions distal to bulky substituents .

- Protecting group strategies : Temporary protection of the aldehyde (e.g., as an acetal) prevents unwanted side reactions during functionalization .

Basic: What analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : -NMR reveals the aldehyde proton (δ ~10 ppm) and splitting patterns from adjacent halogens. -NMR identifies carbonyl (δ ~190 ppm) and halogenated carbons .

- LCMS/HPLC : Retention times and values (e.g., ) confirm purity and molecular weight. Use reverse-phase columns with TFA modifiers for optimal resolution .

- X-ray crystallography : For crystal structure validation, as demonstrated in salicylaldehyde derivatives .

Advanced: How does the electronic nature of this compound influence its reactivity in organometallic reactions?

Answer:

The electron-withdrawing halogens deactivate the aromatic ring, making it a poor substrate for electrophilic attack but ideal for nucleophilic or radical pathways. In cross-coupling reactions (e.g., Buchwald-Hartwig amination), the bromine acts as a leaving group, while the aldehyde can coordinate to metals, influencing catalytic cycles. DFT calculations suggest that the electron-deficient ring stabilizes transition states in reactions .

Basic: What are the stability considerations for storing this compound, and how can degradation be mitigated?

Answer:

The compound is sensitive to light, moisture, and oxidation. Best practices include:

- Storage : In amber vials under inert gas (argon/nitrogen) at –20°C.

- Stabilizers : Addition of radical scavengers (e.g., BHT) prevents autoxidation of the aldehyde group.

- Handling : Use anhydrous solvents and gloveboxes to minimize hydrolysis .

Advanced: How can computational modeling aid in predicting the spectroscopic properties and reaction pathways of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Vibrational frequencies : IR peaks for C=O (1700–1750 cm) and C–Br (550–650 cm).

- Reaction mechanisms : Transition-state energies for bromine displacement or aldehyde oxidation.

- Solvent effects : COSMO-RS models simulate solvent interactions affecting reaction rates .